molecular formula C11H24INO2 B14703415 Choline, iodide, hexanoate CAS No. 18885-38-6

Choline, iodide, hexanoate

Cat. No.: B14703415
CAS No.: 18885-38-6
M. Wt: 329.22 g/mol
InChI Key: OAZLRSAVKWVLIQ-UHFFFAOYSA-M
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Description

Choline-based ionic liquids (ILs) and salts are versatile compounds with applications ranging from green chemistry to biomedicine. Key compounds include:

  • Choline iodide ([Cho]I): Comprises a choline cation and iodide anion, used in polymerization and battery technologies due to its biocompatibility .
  • Choline hexanoate ([Cho][Hex]): A choline carboxylate IL with a six-carbon alkyl chain, employed in DNA extraction, nanoparticle stabilization, and antimicrobial applications .
  • Hexanoate anion: Found in esters (e.g., ethyl hexanoate) as flavor compounds, but in ILs, it influences phase behavior and biological interactions .

These compounds are compared to structurally similar ILs, such as choline acetate ([Cho][OAc]), propanoate ([Cho][Pro]), and butyrate ([Cho][But]), to elucidate structure-property relationships.

Properties

CAS No.

18885-38-6

Molecular Formula

C11H24INO2

Molecular Weight

329.22 g/mol

IUPAC Name

2-hexanoyloxyethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C11H24NO2.HI/c1-5-6-7-8-11(13)14-10-9-12(2,3)4;/h5-10H2,1-4H3;1H/q+1;/p-1

InChI Key

OAZLRSAVKWVLIQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC(=O)OCC[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Choline, iodide, hexanoate can be synthesized by neutralizing choline hydroxide with hexanoic acid. The reaction is typically carried out in a round-bottom flask with distilled water as the solvent. The mixture is stirred continuously at room temperature for about 12 hours to ensure complete neutralization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional purification steps such as filtration and crystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Choline, iodide, hexanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Choline, iodide, hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of choline, iodide, hexanoate involves its ability to interact with biological membranes and proteins. The compound can enhance the permeability of cell membranes, facilitating the transport of drugs and other molecules. It also stabilizes DNA and proteins through electrostatic and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Anion Structure Key Features
Choline iodide I⁻ - Smaller, polarizable anion.
- Facilitates catalysis in polymerization .
Choline acetate CH₃COO⁻ - Short-chain carboxylate.
- High ABS formation at neutral pH .
Choline hexanoate CH₃(CH₂)₄COO⁻ - Longer hydrophobic chain.
- Moderate ABS efficiency; disrupts biofilms .
Choline hexenoate CH₂=CH(CH₂)₃COO⁻ - Contains a double bond.
- Superior nanoparticle stabilization vs. hexanoate .

Key Insight : Increasing anion chain length reduces hydrophilicity, affecting phase separation and membrane interactions. Functional groups (e.g., double bonds) enhance steric resistance or biological activity .

Phase Behavior and Extraction Efficiency

Choline alkanoates form aqueous biphasic systems (ABS) with salts like K₃PO₄. Performance depends on pH and chain length:

  • ABS Formation : [Cho][OAc] ≈ [Cho][Pro] > [Cho][But] > [Cho][Hex] at pH 14.5. At pH 7.2, [Cho][Hex] shows comparable extraction of triazine herbicides (e.g., 90% recovery for [Cho][Pro]) .
  • DNA Extraction : [Cho][Hex] outperforms commercial kits for S. aureus and Gram-negative bacteria but lags in lysing B. subtilis .

Research Findings and Data Tables

Table 1: ABS Performance of Choline Alkanoates at pH 7.2 and 14.5

IL pH 7.2 ABS Formation pH 14.5 ABS Formation Herbicide Recovery (%)
[Cho][OAc] No Yes N/A
[Cho][Pro] Yes Yes >90
[Cho][Hex] Yes Weak ~85

Table 2: Nanoparticle Stability in Serum

Coating Material Size Increase After 10 Min (%)
Choline hexanoate 178.4
Choline hexenoate 0 (stable up to 90 min)

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